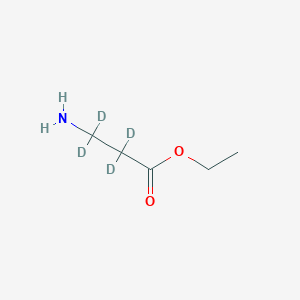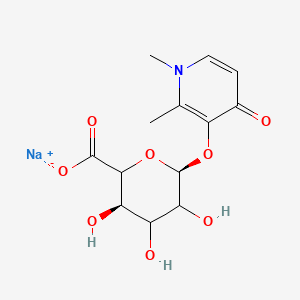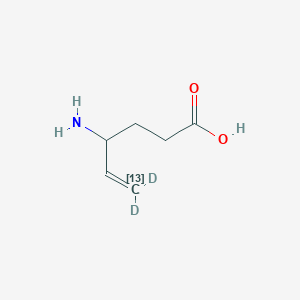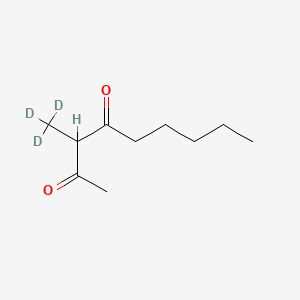
Ethyl beta-Alanine-2,2,3,3-d4 Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl beta-Alanine-2,2,3,3-d4 Ester is a deuterated derivative of ethyl beta-alanine ester. This compound is an ethyl ester of the non-essential amino acid beta-alanine, where the hydrogen atoms at positions 2, 2, 3, and 3 have been replaced with deuterium. It is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl beta-Alanine-2,2,3,3-d4 Ester can be synthesized through esterification reactions. One common method involves the reaction of beta-alanine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is often followed by purification steps, such as distillation or crystallization, to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl beta-Alanine-2,2,3,3-d4 Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form beta-alanine and ethanol.
Oxidation: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Beta-alanine and ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
Ethyl beta-Alanine-2,2,3,3-d4 Ester is used in a variety of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and mass spectrometry.
Biology: It is used in metabolic studies to trace the incorporation and transformation of beta-alanine in biological systems.
Medicine: Research into the pharmacokinetics and metabolism of beta-alanine and its derivatives.
Industry: Used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of ethyl beta-Alanine-2,2,3,3-d4 Ester involves its hydrolysis to beta-alanine and ethanol. Beta-alanine is a precursor to carnosine, a dipeptide that acts as a buffer in muscle tissue, helping to maintain pH levels during high-intensity exercise. The deuterated form allows for detailed studies of these processes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
Ethyl beta-Alanine Ester: The non-deuterated form of the compound.
Beta-Alanine: The parent amino acid.
Ethyl Glycine Ester: Another amino acid ester with similar properties.
Uniqueness
Ethyl beta-Alanine-2,2,3,3-d4 Ester is unique due to the presence of deuterium atoms, which provide stability and allow for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
121.17 g/mol |
IUPAC Name |
ethyl 3-amino-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3/i3D2,4D2 |
InChI Key |
GSQBIOQCECCMOQ-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])N |
Canonical SMILES |
CCOC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)











